1-(2-azidoethyl)-4-phenyl-1H-pyrazole
Overview
Description
“1-(2-azidoethyl)-4-phenyl-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen) and an azidoethyl group (which contains an azide functional group, -N3, attached to an ethyl group, -C2H5).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The phenyl group could be introduced through a substitution reaction, and the azidoethyl group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl group, and the azidoethyl group. The azidoethyl group would be expected to impart some polarity to the molecule, while the phenyl and pyrazole groups are relatively nonpolar .Chemical Reactions Analysis
The azide group in this compound could participate in a variety of reactions, including reduction to an amine, or participation in click chemistry reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the azide group could make the compound potentially explosive. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, like 1-(2-azidoethyl)-4-phenyl-1H-pyrazole, serve as valuable building blocks in the synthesis of a wide array of heterocyclic compounds. These include the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such derivatives under mild reaction conditions allows for the versatile synthesis of cynomethylene dyes and various heterocyclic systems, demonstrating their importance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, making them potent medicinal scaffolds. These compounds have been identified to display anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pharmacophoric significance of pyrazole in medicinal chemistry is highlighted by its incorporation into various bioactive compounds, which has been extensively utilized in drug discovery and organic synthesis (Dar & Shamsuzzaman, 2015).
Antimicrobial and Anticancer Properties
Pyrazoline derivatives, including those related to this compound, have shown significant antimicrobial and anticancer properties. The synthesis of these compounds under various conditions has led to the identification of novel agents with potential for treating diseases. The exploration of their structure-activity relationships provides valuable insights for the design and development of new therapeutic agents with improved efficacy and specificity (Ray et al., 2022).
Neuroprotective Properties
Pyrazolines are recognized for their potential in treating neurodegenerative diseases, including Alzheimer's and Parkinson's diseases, as well as psychiatric disorders. These compounds have been found to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets for therapeutic intervention in these conditions. The neuroprotective effects of pyrazolines underscore their importance in the development of treatments for neurodegenerative disorders (Ahsan et al., 2022).
Mechanism of Action
Target of Action
The compound contains an azide group (-N3), which is a highly reactive functional group often used in click chemistry . This suggests that the compound could potentially interact with a variety of biological targets, particularly those with complementary functional groups such as alkynes.
Mode of Action
The azide group in the compound could potentially undergo a click reaction with alkyne-functionalized targets in the body, leading to the formation of a stable triazole ring . This could result in the modification of the target molecule and potentially alter its function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the reactivity of the azide group could be influenced by the pH of the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-azidoethyl)-4-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-15-13-6-7-16-9-11(8-14-16)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKGJXLSINBVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.